3-(3-Fluoro-benzyloxy)-phenylamine
Overview
Description
3-(3-Fluoro-benzyloxy)-phenylamine is an organic compound that features a phenylamine core substituted with a fluoro-benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-benzyloxy)-phenylamine typically involves the nucleophilic substitution of a suitable precursor. One common method includes the reaction of 3-fluorobenzyl bromide with 3-hydroxyaniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and safety. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoro-benzyloxy)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Functionalized phenylamine derivatives.
Scientific Research Applications
3-(3-Fluoro-benzyloxy)-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-benzyloxy)-phenylamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. In the context of its neuroprotective effects, the compound may block voltage-sensitive sodium and calcium channels, reducing neuronal excitability and preventing neurodegeneration .
Comparison with Similar Compounds
- 3-Fluorophenylboronic acid
- 4-(3-Fluoro-benzyloxy)-benzaldehyde
- 3-(3-Fluorobenzyl)-4-(3-fluoro-benzyloxy)benzaldehyde
Comparison: Compared to these similar compounds, 3-(3-Fluoro-benzyloxy)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the fluoro-benzyloxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPMKTZBYHTHFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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